REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:26])[C:5]([CH2:7][C:8]1[C:13]([N+:14]([O-])=O)=[CH:12][C:11]([CH3:17])=[CH:10][C:9]=1[O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=O)[CH3:2].C(O)(=O)C>O>[CH2:19]([O:18][C:9]1[CH:10]=[C:11]([CH3:17])[CH:12]=[C:13]2[C:8]=1[CH:7]=[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:26])[NH:14]2)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
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Name
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2-benzyloxy-4-methyl-6-nitrophenyl pyruvic acid ethyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)OC(C(=O)CC1=C(C=C(C=C1[N+](=O)[O-])C)OCC1=CC=CC=C1)=O
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The heating is removed
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Type
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ADDITION
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Details
|
the solution is mixed with 33.6 g zinc dust in such a manner that the boiling temperature
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Type
|
TEMPERATURE
|
Details
|
is maintained
|
Type
|
ADDITION
|
Details
|
5.6 g zinc dust is additionally added
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Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
WASH
|
Details
|
The filter cake is washed well with glacial acetic acid and ethanol
|
Type
|
CUSTOM
|
Details
|
The precipitate resulting during the
|
Type
|
TEMPERATURE
|
Details
|
cooling of the filtrate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C2C=C(NC2=CC(=C1)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.7 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |